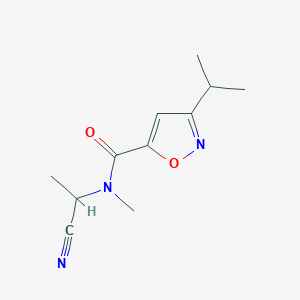

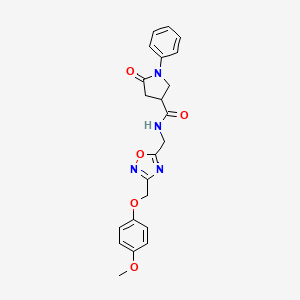

![molecular formula C21H16N4O8 B2817791 5-Nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione CAS No. 312591-24-5](/img/structure/B2817791.png)

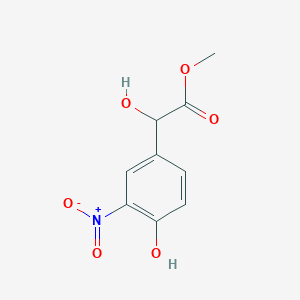

5-Nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione, also known as NPD1, is a synthetic molecule that has been studied for its potential applications in scientific research. This compound has been shown to have potential therapeutic effects in various disease models, including neuroinflammation and neurodegeneration.

Aplicaciones Científicas De Investigación

Solvation and Gel Formation

Research by Singh and Baruah (2008) explores the role of solvation in controlling reaction paths and gel formation in imide derivatives, including those structurally similar to the compound of interest. This study highlights how the choice of solvent can influence the synthesis and properties of imide compounds, potentially leading to applications in materials science where gel formation is desirable (Singh & Baruah, 2008).

Anticonvulsant Activities

Sharma et al. (2016) synthesized and evaluated the anticonvulsant activities of functionalized 5-(isoindole-1,3-dione) pyrimidinones. This study demonstrates the potential pharmacological applications of compounds structurally related to "5-Nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione," providing a foundation for further exploration in medicinal chemistry (Sharma et al., 2016).

Corrosion Inhibition

Ahmed, Kubba, and Al-Majidi (2018) investigated new 5-Nitro isatin derivatives for their ability to inhibit corrosion of carbon steel in seawater, highlighting the potential industrial application of such compounds in protecting materials against corrosion. This research underscores the versatility of nitro-substituted isoindoline diones in applied chemistry (Ahmed, Kubba, & Al-Majidi, 2018).

Antimicrobial Agents

Sah, Saraswat, and Manu (2011) synthesized a series of phthalyl substituted imidazolones and Schiff bases from related compounds, testing them for antibacterial and antifungal activities. This work contributes to the ongoing search for new antimicrobial agents, suggesting that modifications to the isoindoline-1,3-dione structure could yield potent bioactive molecules (Sah, Saraswat, & Manu, 2011).

Molecular Structure Analysis

Glidewell et al. (2005) analyzed the crystal structure of N-phenyl-4-nitrophthalimide, a compound related to "5-Nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione," revealing insights into its chiral conformation and intermolecular interactions. This study could inform the design of similar compounds with specific physical properties for use in various scientific applications (Glidewell et al., 2005).

Propiedades

IUPAC Name |

5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O8/c26-18-14-6-4-12(24(30)31)10-16(14)20(28)22(18)8-2-1-3-9-23-19(27)15-7-5-13(25(32)33)11-17(15)21(23)29/h4-7,10-11H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQIOPUEAAQDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

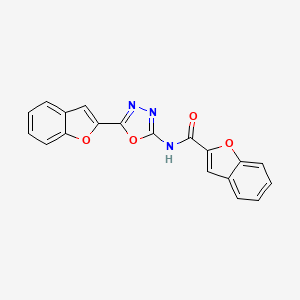

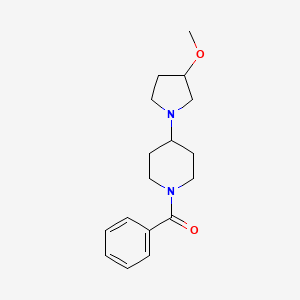

![N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine](/img/structure/B2817710.png)

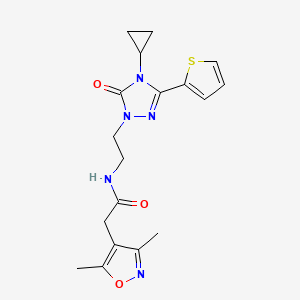

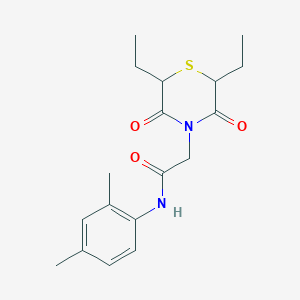

![N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2817717.png)

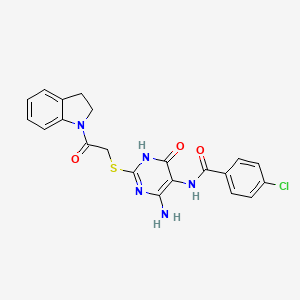

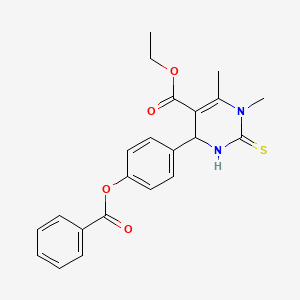

![(2-Methoxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2817721.png)

![(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2817723.png)